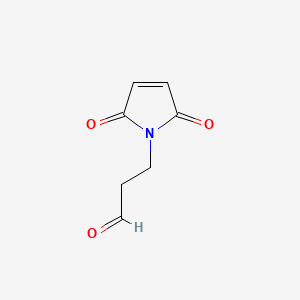

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde

描述

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-1-4-8-6(10)2-3-7(8)11/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKJIMFRGCHNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601589 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25441-46-7 | |

| Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde involves several steps. One common method includes the reaction of maleic anhydride with an appropriate amine to form the corresponding maleimide . This intermediate is then subjected to a reaction with an aldehyde, such as propionaldehyde, under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxo groups on the pyrrole ring may also participate in various chemical interactions, contributing to the compound’s overall activity.

相似化合物的比较

Linker Length and Functional Groups

- Target Compound : Features a C3 propionaldehyde linker. The aldehyde group enables dual reactivity (thiol-maleimide and amine-aldehyde conjugation), distinguishing it from amide-linked derivatives.

- Compound 4a (NOTA-Maleimide with propanamido linker): Contains a C3 amide linker instead of an aldehyde, limiting its reactivity to thiol-specific conjugation .

- Compound 4b (NOTA-Maleimide with butanamido linker): Uses a C4 amide linker, providing increased hydrophobicity and steric flexibility compared to the target compound’s shorter C3 chain .

- Compound 4c (NOTA-Maleimide with hexanamido linker): A C6 amide linker enhances solubility in organic solvents like DMF but may reduce conjugation efficiency due to steric hindrance .

Reactivity and Stability

- Aldehyde vs. Amide Reactivity : The aldehyde group in the target compound allows for sequential conjugation (e.g., thiol-first, then amine), whereas amide-linked derivatives (e.g., 4a–4c) are restricted to single-step thiol conjugation . However, aldehydes are prone to oxidation and require stable storage conditions (e.g., inert atmospheres).

- Maleimide Stability : All derivatives share maleimide’s susceptibility to hydrolysis at basic pH, but longer linkers (e.g., C6 in 4c) may slow degradation by reducing ring strain .

Research Findings and Trends

Recent studies highlight the growing use of 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde in nanomedicine for creating pH-sensitive drug carriers, leveraging its aldehyde group for stimuli-responsive linkages . In contrast, amide-linked maleimides dominate clinical radiopharmaceuticals, where stability and single-step conjugation are prioritized .

生物活性

3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde (CAS No. 25441-46-7) is an organic compound with significant potential in various biological applications. Its molecular formula is C7H7NO3, and it has garnered interest in medicinal chemistry due to its unique structural properties and biological activity.

- Molecular Weight: 153.14 g/mol

- Molecular Structure: The compound features a pyrrole ring with two oxo groups and an aldehyde functional group, which are crucial for its reactivity and biological interactions.

The biological activity of 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can alter the function of these biomolecules, leading to various biological effects.

Key Mechanisms:

- Covalent Bond Formation: The aldehyde group can react with amino acids such as cysteine and lysine in proteins.

- Inhibition of Enzymatic Activity: The compound has been studied for its potential to inhibit enzymes involved in apoptosis, specifically caspases, which are critical in the regulation of programmed cell death.

Biological Activities

Research indicates that 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde exhibits various biological activities:

1. Caspase Inhibition

A study highlighted the compound's potential as a caspase inhibitor, which may have implications for treating neurodegenerative disorders linked to unwanted apoptosis. The quantitative structure-activity relationship (QSAR) analysis suggested that modifications to the compound could enhance its inhibitory potency against caspase-3 .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.

| Compound Name | Structure Similarity | Biological Activity | Reference |

|---|---|---|---|

| Maleimides | Shares core structure | Known for protein modification | |

| Pyrrole Derivatives | Similar ring structure | Various biological activities |

Case Studies and Research Findings

Several studies have explored the synthesis and biological activities of derivatives related to 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde:

- Synthesis and Activity Study : A study synthesized several heteroaryl derivatives based on similar structures and evaluated their biological activities. The findings indicated that modifications could enhance both potency and selectivity against specific targets .

- QSAR Analysis : A QSAR model was developed to predict the activity of compounds similar to 3-(2,5-dioxo-2,5-dihydropyrrole-1-yl)propionaldehyde against caspases. The model's validation demonstrated a strong correlation between structural features and biological activity .

常见问题

Q. What are the recommended safety protocols for handling 3-(2,5-dioxo-2,5-dihydropyrrol-1-yl)propionaldehyde in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures to avoid inhalation of vapors or dust .

- Emergency Measures: In case of skin contact, rinse immediately with water for ≥15 minutes. For eye exposure, irrigate with water and seek medical attention if irritation persists. Store in sealed containers under inert atmospheres to minimize degradation .

- Ventilation: Ensure local exhaust ventilation (e.g., chemical fume hoods) during synthesis or conjugation steps .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Chromatography: Use silica gel column chromatography (e.g., eluting with CHCl/EtOH gradients) for purification, followed by HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy: Confirm structure via H/C NMR (e.g., peaks for maleimide protons at δ 6.7–7.0 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

- FT-IR: Identify carbonyl stretches (C=O) at ~1700–1750 cm for maleimide and aldehyde groups .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber vials to prevent thermal degradation and light-induced reactions .

- Atmosphere: Use inert gas (N or Ar) to displace oxygen, reducing oxidation of the aldehyde and maleimide moieties .

- Desiccation: Include silica gel packs in storage containers to minimize hydrolysis of the aldehyde group .

Advanced Research Questions

Q. How can conjugation efficiency to thiol-containing biomolecules be optimized while minimizing hydrolysis?

Methodological Answer:

- pH Control: Perform reactions at pH 6.5–7.5 (phosphate buffer) to balance maleimide-thiol reactivity and aldehyde stability. Avoid alkaline conditions (>pH 8) to prevent maleimide ring hydrolysis .

- Stoichiometry: Use a 1.5–2.0 molar excess of the compound relative to target thiols to account for competing hydrolysis .

- Additives: Include 1–5 mM EDTA to chelate metal ions that accelerate degradation .

Q. How to resolve discrepancies in reaction yields when varying solvent systems during functionalization?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for solubility vs. non-polar solvents (CHCl) for sterically hindered reactions. For example, achieved higher yields in CHCl/EtOH mixtures due to improved reagent solubility .

- Kinetic Analysis: Monitor reaction progress via TLC or LC-MS to identify side products (e.g., aldol condensation byproducts from the aldehyde group) .

- Temperature Modulation: Lower temperatures (0–5°C) may suppress unwanted side reactions, while room temperature accelerates conjugation .

Q. How to design experiments for probing dynamic protein interactions using this compound as a spin-labeling probe?

Methodological Answer:

- Spin-Labeling: Functionalize the compound with nitroxide radicals (e.g., 3-maleimido-PROXYL) via thiol-maleimide chemistry. Purify labeled proteins using size-exclusion chromatography .

- EPR Spectroscopy: Use X-band EPR to detect distance-dependent dipolar coupling between spin labels. For example, utilized 3-line/6-line signatures to resolve conformational changes in proteins .

- Control Experiments: Compare labeled vs. unlabeled protein samples to distinguish specific signals from background noise .

Q. How to address batch-to-batch variability in bioconjugation efficiency?

Methodological Answer:

- Quality Control: Pre-quantify thiol groups on biomolecules using Ellman’s assay (DTNB reagent) to standardize reactive sites .

- Batch Testing: Characterize each compound batch via NMR and HPLC to confirm consistent aldehyde/maleimide reactivity .

- Reaction Monitoring: Use MALDI-TOF MS to track conjugation progress and identify incomplete reactions (e.g., unreacted maleimide peaks) .

Q. What strategies mitigate aldehyde group interference during maleimide-thiol conjugation?

Methodological Answer:

- Selective Protection: Temporarily protect the aldehyde with acetal groups (e.g., using trimethyl orthoformate) during maleimide-thiol reactions. Deprotect later under mild acidic conditions .

- Sequential Reactions: First conjugate via maleimide-thiol chemistry, then utilize the aldehyde for secondary modifications (e.g., hydrazone ligation) .

- Competitive Inhibitors: Add small-molecule thiols (e.g., β-mercaptoethanol) to block unwanted maleimide reactions post-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。